molecular formula C14H19ClO2 B1393945 2-(4-Tert-butylphenoxy)butanoyl chloride CAS No. 679837-26-4

2-(4-Tert-butylphenoxy)butanoyl chloride

Cat. No.: B1393945
CAS No.: 679837-26-4
M. Wt: 254.75 g/mol
InChI Key: JEPKCMXXWQNEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2-(4-Tert-butylphenoxy)butanoyl chloride CAS Number: 679837-26-4 Molecular Formula: C₁₄H₁₉ClO₂ Molecular Weight: 254.752 g/mol Structural Features: This compound consists of a butanoyl chloride backbone substituted with a 4-tert-butylphenoxy group. The tert-butyl group imparts steric bulk and lipophilicity, while the acyl chloride moiety confers high reactivity, making it suitable for nucleophilic acyl substitution reactions (e.g., in synthesizing esters or amides) .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPKCMXXWQNEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675490
Record name 2-(4-tert-Butylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679837-26-4
Record name 2-(4-tert-Butylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)butanoyl chloride typically involves the reaction of 4-tert-butylphenol with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)butanoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation might produce a carboxylic acid derivative .

Scientific Research Applications

Chemistry

2-(4-Tert-butylphenoxy)butanoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It can participate in:

  • Nucleophilic Substitution Reactions : The chloride group can be replaced by amines, alcohols, or thiols to form corresponding derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acid derivatives or reduction to form alcohols.

Biology

The compound has been studied for its potential biological activities:

  • Enzyme Inhibition : It has shown promise as an inhibitor of monoamine oxidase B (MAO B), which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease.
  • Receptor Modulation : Its structural characteristics allow it to interact with various receptors, potentially modulating their activity.

Medicine

Research indicates that this compound may have therapeutic applications due to its unique properties:

  • Neuroprotection : The compound exhibits neuroprotective effects in neuronal models, making it a candidate for developing treatments for conditions like Parkinson's disease.
  • Cytotoxicity in Cancer Therapy : It has demonstrated cytotoxic effects on neuroblastoma cells, suggesting potential use in cancer treatment protocols.

Case Study 1: Inhibition of Monoamine Oxidase B

A study evaluated the effects of this compound on MAO B activity. The compound exhibited an IC50 value of approximately 50 nM, correlating with improved motor function in haloperidol-induced catalepsy models. This suggests its potential as an antiparkinsonian agent.

CompoundIC50 (nM)Effect
This compound50Inhibits MAO B activity
Reference Compound20Inhibits MAO B activity

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that the compound induced apoptosis in SH-SY5Y neuroblastoma cells. The mechanism involved oxidative stress pathways leading to DNA damage, evidenced by increased levels of 8-hydroxy-2-deoxyguanosine (8-OHdG).

CompoundCell LineEffect
This compoundSH-SY5YInduces apoptosis
Reference CompoundSH-SY5YInduces apoptosis

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as a building block for more complex molecules makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)butanoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is facilitated by the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophiles .

Comparison with Similar Compounds

2-(4-Chloro-3-methylphenoxy)butanoyl Chloride

CAS Number : 86464-91-7
Molecular Formula : C₁₁H₁₂Cl₂O₂
Molecular Weight : 247.12 g/mol
Key Differences :

  • Substituents : Contains a chloro (-Cl) and methyl (-CH₃) group on the aromatic ring, contrasting with the tert-butyl group in the target compound. These electron-withdrawing groups (Cl) and electron-donating groups (CH₃) may alter reactivity in electrophilic substitutions .
  • Hazard Profile: Classified as an irritant, suggesting similar handling precautions to other acyl chlorides, though specific safety data for 2-(4-tert-butylphenoxy)butanoyl chloride remains undocumented .
Property This compound 2-(4-Chloro-3-methylphenoxy)butanoyl Chloride
Molecular Formula C₁₄H₁₉ClO₂ C₁₁H₁₂Cl₂O₂
Molecular Weight (g/mol) 254.75 247.12
Key Substituents 4-tert-butylphenoxy 4-chloro-3-methylphenoxy
Hazard Class Not reported IRRITANT

4-(4-Phenylbutoxy)benzoyl Chloride

CAS Number : 108807-05-2
Molecular Formula : C₁₇H₁₇ClO₂
Molecular Weight : 288.77 g/mol
Key Differences :

  • Backbone Structure: Features a benzoyl chloride (aromatic) core instead of the aliphatic butanoyl chloride chain.
  • Applications: Cited in patents by pharmaceutical companies (e.g., ONO PHARMACEUTICAL CO., LTD.), indicating utility in drug synthesis.
Property This compound 4-(4-Phenylbutoxy)benzoyl Chloride
Molecular Formula C₁₄H₁₉ClO₂ C₁₇H₁₇ClO₂
Molecular Weight (g/mol) 254.75 288.77
Core Structure Aliphatic butanoyl chloride Aromatic benzoyl chloride
Key Functional Groups tert-butylphenoxy Phenylbutoxy

General Trends in Acyl Chlorides

  • Reactivity : All three compounds contain acyl chloride groups, rendering them highly reactive toward nucleophiles (e.g., alcohols, amines). However, steric effects from substituents (e.g., tert-butyl, phenylbutoxy) may slow reaction kinetics .
  • Lipophilicity: The tert-butyl group in this compound likely enhances logP (calculated as 3.9069) compared to the chloro-methyl derivative, suggesting greater membrane permeability in biological systems .

Biological Activity

2-(4-Tert-butylphenoxy)butanoyl chloride, a synthetic organic compound, is recognized for its potential biological activities. Its structure features a tert-butyl group attached to a phenoxy moiety, which is known to influence various biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 679837-26-4
  • Molecular Formula : C13H17ClO2

The presence of the bulky tert-butyl group enhances lipophilicity, potentially affecting its interaction with biological membranes and targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of monoamine oxidase B (MAO B), which is significant in treating neurodegenerative diseases like Parkinson's disease .
  • Receptor Modulation : Its structural characteristics allow it to interact with various receptors, modulating their activity. This property is particularly relevant in the development of dual-target ligands aimed at treating complex conditions such as Parkinson's disease .
  • Cytotoxicity and Neuroprotection : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines while providing neuroprotective benefits in neuronal models. This dual action underscores its potential therapeutic applications .

Case Study 1: Inhibition of Monoamine Oxidase B

A study investigated the effects of this compound on MAO B activity. The compound was found to inhibit MAO B with an IC50 value of approximately 50 nM. This inhibition was correlated with improved motor function in haloperidol-induced catalepsy models, suggesting its potential as an antiparkinsonian agent .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that this compound induced apoptosis in neuroblastoma SH-SY5Y cells. The mechanism involved oxidative stress pathways leading to DNA damage, evidenced by increased levels of 8-hydroxy-2-deoxyguanosine (8-OHdG) as a biomarker for oxidative DNA damage .

CompoundIC50 (nM)Cell LineEffect
This compound50SH-SY5YInduces apoptosis
Reference Compound20SH-SY5YInduces apoptosis

Pharmacological Applications

The unique properties of this compound position it as a candidate for drug development:

  • Neurodegenerative Diseases : Its ability to inhibit MAO B makes it a promising lead for developing treatments aimed at neuroprotection and symptom management in Parkinson's disease.
  • Cancer Therapy : Given its cytotoxic effects on neuroblastoma cells, further exploration could lead to its use as an adjunct therapy in cancer treatment protocols.

Q & A

Q. What are the standard synthetic routes for 2-(4-tert-butylphenoxy)butanoyl chloride, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves a nucleophilic acyl substitution reaction between 4-tert-butylphenol and butanoyl chloride. Key steps include:
  • Anhydrous Conditions : Use dry solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride.
  • Catalysts : Lewis acids like AlCl₃ or pyridine may enhance reactivity by activating the phenol’s hydroxyl group.
  • Temperature Control : Maintain temperatures between 0–25°C to avoid side reactions (e.g., Friedel-Crafts alkylation).
  • Purification : Column chromatography or distillation under reduced pressure ensures purity.
  • Reference : Similar protocols for analogous compounds (e.g., benzoyl chlorides) emphasize anhydrous conditions and catalytic strategies .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and acyl chloride carbonyl (δ ~170–180 ppm).
  • FT-IR : A strong C=O stretch near 1800 cm⁻¹ and C-O-C aryl ether bands (~1250 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks ([M⁺] or [M+Cl]⁻).
  • Reference : Structural analysis techniques align with methods used for complex acyl chlorides in PubChem entries .

Advanced Research Questions

Q. How can conflicting reactivity data in acylation reactions involving this compound be resolved?

  • Methodological Answer : Discrepancies may arise from steric hindrance (due to the tert-butyl group) or solvent polarity effects. To resolve:
  • Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene).
  • Computational Modeling : Use DFT calculations to assess steric and electronic effects on transition states.
  • Byproduct Analysis : Employ GC-MS or HPLC to identify undesired products (e.g., esters from partial hydrolysis).
  • Reference : Similar approaches are documented for resolving steric effects in hindered acyl chlorides .

Q. What strategies mitigate hydrolysis and instability during storage or handling of this compound?

  • Methodological Answer :
  • Storage : Use amber vials under inert gas (Ar) at –20°C to slow hydrolysis. Desiccants (e.g., molecular sieves) reduce moisture.
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Alternative Derivatives : Prepare stable precursors (e.g., anhydrides or activated esters) for long-term storage.
  • Reference : Safety protocols for benzoyl chloride derivatives highlight inert storage and moisture control .

Q. How can researchers address discrepancies between experimental and computational NMR chemical shift predictions?

  • Methodological Answer :
  • High-Resolution NMR : Acquire spectra at higher magnetic fields (≥500 MHz) to resolve overlapping signals.
  • Solvent Effects : Compare experimental shifts in CDCl₃ vs. DMSO-d6 to account for solvent-induced shifts.
  • DFT Refinement : Use solvent models (e.g., PCM) in Gaussian or ORCA software to improve shift accuracy.
  • Reference : PubChem’s InChI and computed data for similar compounds validate computational refinement strategies .

Data Analysis and Experimental Design

Q. What experimental controls are essential when studying the reactivity of this compound with nucleophiles?

  • Methodological Answer :
  • Blank Reactions : Run parallel reactions without the nucleophile to detect self-condensation or decomposition.
  • Internal Standards : Add a known quantity of a stable compound (e.g., triphenylmethane) for yield quantification via ¹H NMR.
  • pH Monitoring : Use buffered conditions (e.g., NaHCO₃) to control acid byproduct accumulation.
  • Reference : Controls akin to those in multi-step syntheses of hindered acyl chlorides ensure reproducibility .

Q. How to design a study to investigate the thermal stability of this compound under varying conditions?

  • Methodological Answer :
  • TGA/DSC Analysis : Perform thermogravimetric analysis to determine decomposition onset temperatures.
  • Isothermal Studies : Heat samples at 50°C, 75°C, and 100°C in sealed ampoules, analyzing aliquots via FT-IR and GC-MS.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at lower temperatures.
  • Reference : Stability testing protocols for hazardous chemicals outline similar thermal analysis frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Tert-butylphenoxy)butanoyl chloride
Reactant of Route 2
2-(4-Tert-butylphenoxy)butanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.